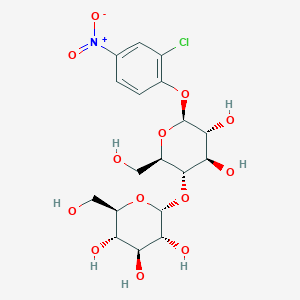

2-Chloro-4-nitrophenylmaltoside

Overview

Description

2-Chloro-4-nitrophenylmaltoside is a chemical compound with a molecular weight of 659.98 . It is used in biochemistry .

Synthesis Analysis

2-Chloro-4-nitrophenol (2C4NP) is a common chlorinated nitrophenol pollutant. It has been reported to degrade via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .Chemical Reactions Analysis

The BT pathway of the catabolism of 2C4NP in Cupriavidus sp. CNP-8 was characterized at the molecular, biochemical, and genetic levels . The hnp gene cluster was suspected to be involved in the catabolism of 2C4NP because the hnp genes are significantly upregulated in the 2C4NP-induced strain CNP-8 compared to the uninduced strain .Scientific Research Applications

Enzyme Analysis

A novel substrate, β-2-chloro-4-nitrophenylmaltopentaoside (βCNPG5), has been used for the determination of α-amylase in biological fluids. This substance is hydrolyzed by α-amylase to produce β-2-chloro-4-nitrophenylmaltoside (βCNPG2) and maltotriose. The absorption of 2-chloro-4-nitrophenol (CNP), generated in this process, is significant for enzyme assays, showing higher sensitivity than other substrates (Teshima, Mitsuhida, & Ando, 1985).

Environmental Degradation Studies

Studies on the degradation of chlorinated nitrophenols, including compounds similar to 2-chloro-4-nitrophenylmaltoside, have been conducted. These compounds are often found in bulk drug and pesticide wastes. Advanced oxidation processes (AOPs) like UV/Fenton and UV/TiO2 have been tested for their efficiency in degrading such compounds, with varying effectiveness depending on the method used (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).

Biodegradation by Microbial Strains

Research has been conducted on the anaerobic degradation of 2-chloro-4-nitroaniline, a related compound to this compound, by microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9. These strains use such compounds as carbon and nitrogen sources, providing insights into possible bioremediation strategies for environmental pollutants (Duc, 2019).

Adsorption Studies for Contaminant Removal

Graphene has been studied for its ability to remove chloro-nitrophenols from aqueous solutions. This research is relevant as it explores the potential of advanced materials like graphene in removing contaminants similar to this compound from the environment (Mehrizad & Gharbani, 2014).

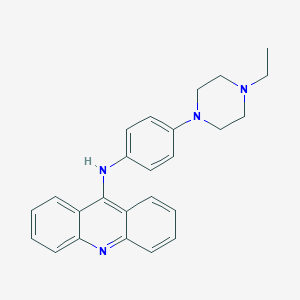

Synthesis and Anticancer Activity

Compounds incorporating elements similar to this compound have been synthesized for potential anticancer activity. For instance, thiazolidinone derivatives have been created and tested for their efficacy against various cancer cell lines, highlighting the potential therapeutic applications of such compounds (Buzun et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for 2-Chloro-4-nitrophenylmaltoside were not found, the field of controlled drug delivery is rapidly evolving . The ultimate goal of any delivery system is to extend, confine, and target the drug in the diseased tissue with a protected interaction . This could potentially be an area of future research for this compound.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBZYLCQCJGOG-YMJSIHPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162346 | |

| Record name | 2-Chloro-4-nitrophenylmaltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143206-27-3 | |

| Record name | 2-Chloro-4-nitrophenylmaltoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143206273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitrophenylmaltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)

![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)